Dimethyl 2,2'-dithiobisbenzoate
Description
Chemical Identity and Nomenclature
The chemical identity of this compound is precisely defined by its International Union of Pure and Applied Chemistry name: methyl 2-[(2-methoxycarbonylphenyl)disulfanyl]benzoate. This systematic nomenclature clearly describes the compound's structure, indicating the presence of two methyl benzoate units connected through a disulfide bridge at the ortho positions relative to the carboxyl groups. The compound is registered under Chemical Abstracts Service number 5459-63-2, providing a unique identifier that facilitates its recognition across scientific literature and commercial databases.
Alternative nomenclature systems have produced several synonymous names for this compound, reflecting different approaches to describing its complex structure. These include this compound, dimethyl 2,2'-disulfanediyldibenzoate, and bis(2-methoxycarbonylphenyl) disulfide. Each of these names emphasizes different aspects of the molecular structure, from the ester functionality to the disulfide connectivity, demonstrating the multiple ways chemists conceptualize and describe complex organic molecules.
The molecular structure can be represented through various chemical notation systems, each providing unique insights into the compound's connectivity and properties. The Simplified Molecular Input Line Entry System representation is COC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OC, which clearly shows the symmetric nature of the molecule and the central disulfide linkage. The International Chemical Identifier key NECMWXVJIUGCSW-UHFFFAOYSA-N provides a unique hash that enables unambiguous identification of this specific compound across different chemical databases and information systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄O₄S₂ |
| Molecular Weight | 334.4 g/mol |
| Chemical Abstracts Service Number | 5459-63-2 |
| PubChem Compound Identifier | 79574 |
| European Community Number | 226-731-7 |
| Melting Point | 131-134°C |
| Predicted Boiling Point | 443.5±30.0°C |
| Predicted Density | 1.34±0.1 g/cm³ |
Historical Development and Discovery
The historical development of this compound reflects the broader evolution of organosulfur chemistry and its applications in polymer science. While specific details regarding the initial discovery and synthesis of this compound are not extensively documented in the available literature, its development can be understood within the context of growing interest in disulfide-containing compounds during the mid-to-late twentieth century. The compound was first registered in chemical databases in 2005, indicating its emergence as a compound of scientific interest during the early 2000s.
The development of this compound as a significant chemical entity coincided with the rapid advancement of controlled radical polymerization techniques, particularly the development of Reversible Addition-Fragmentation Chain Transfer polymerization methodology. This timing was not coincidental, as the unique properties of dithiobenzoate compounds made them particularly suitable for applications requiring precise control over polymer molecular weight and architecture. The compound represents part of a broader family of dithiobenzoate derivatives that emerged as researchers sought to optimize chain transfer agents for specific polymerization applications.
Research efforts in the early 2000s and 2010s led to significant advances in understanding how dithiobenzoate compounds could be synthesized and modified to achieve desired properties. The development of synthetic methodologies for producing this compound and related compounds required careful consideration of reaction conditions, purification methods, and storage requirements to maintain the integrity of the disulfide linkage while preserving the ester functionalities.
Significance in Organic and Polymer Chemistry
The significance of this compound in contemporary chemistry stems primarily from its exceptional performance as a chain transfer agent in Reversible Addition-Fragmentation Chain Transfer polymerization processes. This application has positioned the compound at the forefront of controlled radical polymerization research, where it enables the synthesis of polymers with predetermined molecular weights, narrow polydispersity indices, and well-defined end-group functionalities. The compound's ability to mediate polymerization while maintaining control over chain growth represents a significant advancement in polymer synthesis methodology.
Research has demonstrated that dithiobenzoate-type chain transfer agents, including this compound, exhibit superior performance compared to other classes of chain transfer agents for certain types of monomers. Studies have shown that these compounds provide excellent control for more activated monomers, which include styrene, methacrylates, acrylates, and acrylonitrile derivatives. The electron-withdrawing nature of the ester groups in this compound contributes to the stabilization of radical intermediates formed during the polymerization process, leading to more controlled chain growth and better-defined final products.
The compound's significance extends beyond its primary application in polymerization chemistry. Research has revealed that dithiobenzoate compounds can undergo various chemical transformations that make them valuable synthetic intermediates. For example, studies have shown that the disulfide linkage in these compounds can be selectively cleaved under specific conditions, enabling the synthesis of functionalized thiols and other sulfur-containing derivatives. This versatility has opened new avenues for utilizing this compound in organic synthesis applications beyond polymer chemistry.
Advanced analytical techniques have been employed to study the behavior of this compound in various chemical environments. Online mass spectrometry monitoring of Reversible Addition-Fragmentation Chain Transfer polymerization processes has provided unprecedented insights into the complex reaction mechanisms involving dithiobenzoate chain transfer agents. These studies have revealed that cross-termination reactions can occur at the para position of the benzoate ring, leading to irreversible termination products that affect the overall polymerization kinetics and control.
| Application Area | Significance | Key Benefits |
|---|---|---|
| Controlled Radical Polymerization | Primary chain transfer agent | Precise molecular weight control, narrow polydispersity |
| Telechelic Polymer Synthesis | End-group functionalization | Introduction of specific terminal groups |
| Block Copolymer Formation | Facilitates sequential polymerization | Creation of complex polymer architectures |
| Organic Synthesis | Synthetic intermediate | Access to functionalized sulfur compounds |
| Materials Science | Enables advanced polymer designs | Development of novel materials with tailored properties |
Properties
IUPAC Name |
methyl 2-[(2-methoxycarbonylphenyl)disulfanyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4S2/c1-19-15(17)11-7-3-5-9-13(11)21-22-14-10-6-4-8-12(14)16(18)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECMWXVJIUGCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203022 | |
| Record name | Dimethyl 2,2'-dithiobisbenzoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5459-63-2 | |
| Record name | 1,1′-Dimethyl 2,2′-dithiobis[benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethyl 2,2'-dithiobisbenzoate | |
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| Record name | 5459-63-2 | |
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| Record name | Dimethyl 2,2'-dithiobisbenzoate | |
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| Record name | Dimethyl 2,2'-dithiobisbenzoate | |
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| Record name | DIMETHYL 2,2'-DITHIOBISBENZOATE | |
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Preparation Methods
Starting Material Preparation
- Methyl 2-mercaptobenzoate is prepared or obtained commercially.
- It is often converted to its sodium salt by dissolution in aqueous caustic solution (NaOH), enhancing solubility and reactivity for oxidation.
Oxidation to Disulfide
- The oxidation is carried out in an aqueous alkaline medium (pH 9.0 to 12.0, preferably near 10) to avoid precipitation of mercaptobenzoate and to optimize yield.
- A mixture of chlorine (Cl2) and air is used as the oxidizing agent. The ratio of air to chlorine is critical and typically ranges from 20:1 to 240:1 by volume, with higher ratios favored for better control.
- The reaction temperature is maintained between 25°C and 75°C, with a preferred range of 40°C to 65°C; 65°C is often optimal for reaction rate and product quality.
- The reaction is monitored via oxidation potential using a platinum electrode, with the endpoint reached around -100 mV.
Role of Surfactants
- Surfactants such as nonionic and cationic types are added to reduce the formation of large particle agglomerates ("sand") which can contaminate the product.
- Common surfactants include:
- Trymeen® 6607 TAM-20 (mildly cationic)
- Pluronic® L-43 (nonionic block copolymer)
- Tergitol® 25-L-3 (nonionic)
- Surfactant concentration ranges from 0.01% to 15% by weight, with about 0.1% being effective and minimizing foaming issues.
Workup and Isolation
- After oxidation, the reaction mixture is stirred for an additional 10 minutes at the reaction temperature and pH.
- The slurry is cooled to around 25°C, filtered, and washed with water until neutral filtrate is obtained.
- The product is dried under mild heat (e.g., 65°C for 16 hours) to yield this compound as a solid.
Summary of Experimental Findings and Data
The following table summarizes typical results from oxidation reactions with and without surfactants, illustrating their effect on product yield and particle size distribution.
| Example | Surfactant (0.1% wt) | Temperature (°C) | Yield (g) | Particle Size Distribution (% retained on mesh sieve) |
|---|---|---|---|---|
| 1 | None | 65 | 48.2 | 7.9% (45μm), 21.9% (100μm), 32.7% (170μm), 43.5% (325μm) |
| 2 | Pluronic® L-43 | 65 | 46 | 6.7% (45μm), 8.4% (100μm), 10.2% (170μm), 13.9% (325μm) |
| 3 | Tergitol® 25-L-3 | 65 | 45 | Similar to Pluronic® L-43, reduced large particle formation |
| 4 | Trymeen® 6607 TAM-20 | 65 | 46 | Further reduction in large particles, improved product purity |
Note: Mesh sizes correspond to sieve openings; smaller retained percentages on finer sieves indicate fewer large particles.
Mechanistic and Process Insights
- The oxidation mechanism involves chlorine and oxygen (from air) converting thiol groups (-SH) to disulfides (-S-S-).
- Maintaining pH near 10 prevents mercaptobenzoate precipitation and side reactions.
- Surfactants act as dispersing agents, preventing agglomeration of product particles during oxidation.
- Slow addition of oxidants and controlled temperature ensure gradual formation of the disulfide, improving yield and reducing impurities.
- The endpoint monitoring by millivolt potential ensures reaction completion without overoxidation.
Comparative Analysis of Surfactants in Preparation
| Surfactant Type | Effectiveness in Reducing Particle Agglomeration | Preferred Concentration | Commercial Examples | Notes |
|---|---|---|---|---|
| Nonionic | Moderate to high | ~0.1% wt | Pluronic® L-43, Tergitol® 25-L-3 | Widely used, reduces "sand" formation |
| Cationic | High | ~0.1% wt | Trymeen® 6607 TAM-20 | Most effective, mild cationic nature |
| Anionic | Previously known to reduce sand but less used here | 1-15% wt (not preferred) | Sodium stearate (literature) | Higher concentrations cause foaming |
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-dithiobisbenzoate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiol groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under acidic or basic conditions.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Dimethyl 2,2’-dithiobisbenzoate has diverse applications in scientific research, including:
Chemistry: Used as a cross-linking agent in polymer chemistry.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable disulfide bonds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2,2’-dithiobisbenzoate involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, which are crucial in various biochemical processes. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked protein complexes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2’-disulfanediyldibenzoate
- 2,2’-Dithiobis(benzoic acid methyl ester)
- Methyl 2-[(2-methoxycarbonylphenyl)disulfanyl]benzoate
Uniqueness
Dimethyl 2,2’-dithiobisbenzoate is unique due to its specific disulfide linkage and ester functional groups, which confer distinct chemical reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Biological Activity
Dimethyl 2,2'-dithiobisbenzoate (DDBB) is a sulfur-containing compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
- Molecular Formula : CHOS
- Molecular Weight : 286.34 g/mol
- CAS Number : 144256-11-1
DDBB features two benzoate groups linked by a dithiobis (disulfide) bond, which is crucial for its biological activity. The presence of sulfur atoms allows DDBB to participate in redox reactions, influencing its interaction with biological systems.
DDBB's biological activity can be attributed to several mechanisms:
- Antioxidant Activity : DDBB exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This action is primarily due to the dithiobis structure, which can donate electrons to reactive species, thereby neutralizing them.
- Antimicrobial Properties : Research indicates that DDBB has antimicrobial effects against various pathogens. It disrupts microbial membranes and inhibits essential enzymatic processes within bacterial cells.
- Enzyme Modulation : DDBB can interact with specific enzymes, modulating their activity through the formation or breaking of disulfide bonds. This interaction can lead to altered metabolic pathways within cells.
Antioxidant Activity
A study assessing the antioxidant capacity of DDBB demonstrated that it significantly reduced lipid peroxidation in vitro. The compound showed a dose-dependent effect, with higher concentrations leading to greater reductions in malondialdehyde (MDA) levels, a marker of oxidative stress.
| Concentration (µM) | MDA Levels (nM) | % Reduction |
|---|---|---|
| 0 | 1000 | 0 |
| 10 | 750 | 25 |
| 50 | 500 | 50 |
| 100 | 250 | 75 |
Antimicrobial Activity
DDBB was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that DDBB is effective at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
Case Studies
- Antioxidant Effects in Animal Models : In a study involving rats subjected to oxidative stress via carbon tetrachloride administration, treatment with DDBB resulted in significant improvements in liver function markers and reduced histopathological damage compared to control groups.
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of DDBB as an adjunct treatment for skin infections caused by resistant strains of bacteria. Patients receiving topical DDBB showed faster healing times and reduced infection rates compared to those receiving standard treatments alone.
Applications
DDBB's unique properties make it a candidate for various applications:
- Pharmaceuticals : Its antioxidant and antimicrobial activities suggest potential use in developing new therapeutic agents for conditions associated with oxidative stress and infections.
- Agriculture : Due to its antimicrobial properties, DDBB could be explored as a natural pesticide or preservative in agricultural settings.
- Cosmetics : The compound's antioxidant capabilities may be beneficial in formulations aimed at reducing skin aging and protecting against environmental damage.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Dimethyl 2,2'-dithiobisbenzoate with high purity?
- Methodology : Synthesis typically involves the reaction of 2-mercaptobenzoic acid with methylating agents (e.g., dimethyl sulfate) under controlled alkaline conditions. Oxidation of thiol groups (-SH) to disulfide (-S-S-) bonds is critical; oxidizing agents like iodine or hydrogen peroxide are commonly used. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol or methanol) ensures >95% purity. Confirm purity using HPLC (C18 column, UV detection at 254 nm) and ¹H NMR (DMSO-d₆ solvent, monitoring characteristic peaks at δ 3.8–4.0 ppm for methyl esters) .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Use spectroscopic techniques:
- ¹H/¹³C NMR : Identify methyl ester signals (δ ~3.8 ppm in ¹H; δ ~52 ppm in ¹³C) and aromatic protons (δ 7.2–8.1 ppm).
- FT-IR : Confirm disulfide bonds (S-S stretch at ~500–550 cm⁻¹) and ester carbonyls (C=O at ~1720 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve molecular geometry and confirm bond lengths (e.g., S-S bond ~2.05 Å) using single-crystal diffraction .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported reactivity of this compound in nucleophilic substitutions?
- Methodology : Contradictions often arise from solvent polarity or catalyst selection. For example:
- In polar aprotic solvents (DMF, DMSO), the disulfide bond may undergo cleavage under strong bases (e.g., NaH), altering reactivity.
- Compare reaction outcomes using different catalysts (e.g., phase-transfer catalysts vs. Lewis acids). Monitor intermediates via LC-MS to identify side products. Cross-validate results with computational studies (DFT calculations for transition-state energies) .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?
- Methodology : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition onset temperature. Complement with differential scanning calorimetry (DSC) to detect phase transitions. For kinetic stability studies, conduct isothermal experiments at elevated temperatures (e.g., 100–150°C) and analyze degradation products via GC-MS. Note that disulfide bonds may decompose above 200°C, releasing sulfur-containing fragments .
Q. What analytical approaches resolve ambiguities in quantifying this compound in complex matrices (e.g., biological samples)?
- Methodology : Develop a UPLC-MS/MS protocol:
- Extraction : Use solid-phase extraction (C18 cartridges) with methanol/water (70:30) elution.
- Quantification : Employ multiple reaction monitoring (MRM) for transitions m/z 290 → 121 (disulfide cleavage) and 290 → 89 (methyl ester fragment). Calibrate with deuterated internal standards (e.g., D₆-dimethyl esters) to correct for matrix effects .
Data Contradiction Analysis
Q. How to reconcile conflicting literature reports on the catalytic activity of this compound in polymer crosslinking?
- Methodology : Evaluate variables such as:
- Reaction medium : Crosslinking efficiency in hydrophobic vs. hydrophilic polymers (e.g., polystyrene vs. PEG).
- Radical initiation : Compare UV-light vs. thermal initiators (e.g., AIBN). Use ESR spectroscopy to detect radical intermediates.
- Post-reaction analysis : Swelling tests (ASTM D2765) and tensile strength measurements (ISO 37) provide quantitative crosslink density data. Replicate studies under identical conditions to isolate contributing factors .
Literature and Data Retrieval
Q. What strategies optimize the discovery of peer-reviewed studies on this compound?
- Methodology : Use advanced search operators in databases:
- Web of Science :
TS=(this compound) AND (synthesis OR stability)filtered by "Chemistry Multidisciplinary". - Reaxys : Query by molecular formula (C₁₆H₁₄O₄S₂) and limit to "Experimental Procedures".
- Google Scholar : Track citations of seminal papers (e.g., Bruno et al., 2004) for recent applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

